molecular formula C11H11Cl3O2 B14444239 3-Phenylpropyl 2,2,2-trichloroacetate CAS No. 78987-68-5

3-Phenylpropyl 2,2,2-trichloroacetate

Cat. No.: B14444239
CAS No.: 78987-68-5
M. Wt: 281.6 g/mol
InChI Key: SYGLRTZHJMHHSD-UHFFFAOYSA-N
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Description

3-Phenylpropyl 2,2,2-trichloroacetate is an organic compound with the molecular formula C11H11Cl3O2. It is a derivative of trichloroacetic acid and is used in various chemical and industrial applications. The compound is known for its unique chemical properties and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 2,2,2-trichloroacetate typically involves the esterification of trichloroacetic acid with 3-phenylpropanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

CCl3COOH+C6H5CH2CH2CH2OHC6H5CH2CH2CH2OCOCCl3+H2O\text{CCl}_3\text{COOH} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{OCOCCl}_3 + \text{H}_2\text{O} CCl3​COOH+C6​H5​CH2​CH2​CH2​OH→C6​H5​CH2​CH2​CH2​OCOCCl3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 2,2,2-trichloroacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding trichloroacetic acid and 3-phenylpropanol.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: Trichloroacetic acid and 3-phenylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenylpropyl 2,2,2-trichloroacetate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 2,2,2-trichloroacetate involves its interaction with biological molecules, leading to modifications in their structure and function. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their biological activity.

Comparison with Similar Compounds

Similar Compounds

    Trichloroacetic acid: A strong acid used in various chemical processes.

    3-Phenylpropanol: An alcohol used as a fragrance and in organic synthesis.

    Trichloroacetyl chloride: A reactive intermediate used in the synthesis of other trichloroacetate derivatives.

Uniqueness

3-Phenylpropyl 2,2,2-trichloroacetate is unique due to its combination of the trichloromethyl group and the phenylpropyl moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

78987-68-5

Molecular Formula

C11H11Cl3O2

Molecular Weight

281.6 g/mol

IUPAC Name

3-phenylpropyl 2,2,2-trichloroacetate

InChI

InChI=1S/C11H11Cl3O2/c12-11(13,14)10(15)16-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

SYGLRTZHJMHHSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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